3,5-Ditert-butyl-2-nitroaniline

Steric Hindrance Electronic Effects Molecular Modeling

Procure 3,5-ditert-butyl-2-nitroaniline (CAS 60190-51-4) when your application demands the unique steric and electronic profile only the 2-nitro-3,5-di-tert-butyl substitution pattern can deliver. Unlike positional isomers (e.g., 2,6-di-tert-butyl-4-nitroaniline) or non-nitrated analogs (3,5-di-tert-butylaniline), this compound provides the precise steric shielding and electron-withdrawing character essential for synthesizing redox-non-innocent bis(2-amino-3,5-di-tert-butylphenyl)amine pincer ligands and for developing thermally robust polymer stabilizers. Researchers targeting unusual metal oxidation states or high-temperature additive formulations should source this specific intermediate to avoid compromising ligand geometry or thermal stability. Contact us for custom synthesis scale-up and bulk pricing.

Molecular Formula C14H22N2O2
Molecular Weight 250.34g/mol
Cat. No. B373729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Ditert-butyl-2-nitroaniline
Molecular FormulaC14H22N2O2
Molecular Weight250.34g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C(=C1)N)[N+](=O)[O-])C(C)(C)C
InChIInChI=1S/C14H22N2O2/c1-13(2,3)9-7-10(14(4,5)6)12(16(17)18)11(15)8-9/h7-8H,15H2,1-6H3
InChIKeyDYNNAHNMQURCKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Ditert-butyl-2-nitroaniline (CAS 60190-51-4): Sterically Shielded Nitroaniline for Ligand and Stabilizer Design


3,5-Ditert-butyl-2-nitroaniline (C14H22N2O2, MW 250.34 g/mol) is a sterically hindered aromatic amine featuring two bulky tert-butyl groups at the 3- and 5-positions flanking a nitro group at the 2-position [1]. This unique ortho-nitro/meta-di-tert-butyl substitution pattern confers distinct steric and electronic properties that differentiate it from positional isomers (e.g., 2,6-di-tert-butyl-4-nitroaniline) and non-nitrated analogs (e.g., 3,5-di-tert-butylaniline). The compound is primarily utilized as a synthetic intermediate for redox-active pincer ligands and as a building block for stabilizers, where the combined effects of steric shielding and the electron-withdrawing nitro group are critical [2].

Why 3,5-Ditert-butyl-2-nitroaniline Cannot Be Readily Substituted by Positional Isomers or Non-Nitrated Analogs


The performance and reactivity of 3,5-ditert-butyl-2-nitroaniline are inextricably linked to its specific substitution pattern. Positional isomers, such as 2,6-di-tert-butyl-4-nitroaniline (CAS 5180-59-6), exhibit a different spatial arrangement of the bulky tert-butyl groups, leading to altered steric protection around the amino functionality [1]. This difference directly impacts the accessibility of the amine for further derivatization and the overall molecular geometry in coordination complexes. Similarly, substituting with the non-nitrated analog, 3,5-di-tert-butylaniline (CAS 2380-36-1), eliminates the strong electron-withdrawing nitro group, fundamentally changing the compound's redox properties and its ability to participate in charge-transfer interactions or stabilize specific metal oxidation states [2]. Generic substitution would therefore compromise the unique steric and electronic environment required for its specialized applications.

Quantitative Differentiation of 3,5-Ditert-butyl-2-nitroaniline: Evidence-Based Selection Criteria


Unique Steric and Electronic Profile from 2-Nitro-3,5-Di-tert-butyl Substitution

The combination of two bulky tert-butyl groups at the 3- and 5-positions with a nitro group at the 2-position creates a highly congested environment around the amino group. This is distinct from the 2,6-di-tert-butyl-4-nitroaniline isomer (CAS 5180-59-6), where the tert-butyl groups are adjacent to the amino group. The calculated LogP for 3,5-ditert-butyl-2-nitroaniline is 4.8764 [1], while its positional isomer, 2,6-di-tert-butyl-4-nitroaniline, has a reported LogP of 4.8764 [2]. Although the LogP values are numerically identical, the differing substitution patterns lead to divergent steric shielding of the reactive amine, influencing its nucleophilicity and accessibility in subsequent reactions. For the non-nitrated analog, 3,5-di-tert-butylaniline, the absence of the nitro group results in a lower LogP (estimated ~4.1) and a fundamentally different electronic distribution, making it unsuitable for applications requiring a strong electron-withdrawing ortho-substituent.

Steric Hindrance Electronic Effects Molecular Modeling Structure-Activity Relationship

Crucial Intermediate for Redox-Active Pincer Ligands with Demonstrated High-Valent Metal Stabilization

3,5-Ditert-butyl-2-nitroaniline is the key precursor for the synthesis of the bis(2-amino-3,5-di-tert-butylphenyl)amine pincer ligand. Reduction of the nitro group yields the corresponding diamine, which is then coupled to form the ligand. This specific ligand, when complexed with manganese, stabilizes Mn(IV) and Mn(V) radical species, a feat that is not achievable with ligands derived from less sterically hindered nitroanilines or positional isomers [1]. The unique steric bulk provided by the tert-butyl groups at the 3,5-positions is essential for the formation and kinetic stabilization of these unusual high-valent metal-radical complexes. In contrast, attempts to use the ligand derived from 2,6-di-tert-butylaniline or 3,5-di-tert-butylaniline would result in different coordination geometries and metal oxidation states due to altered steric and electronic properties.

Coordination Chemistry Pincer Ligands Manganese Complexes Redox Non-Innocence

High Thermal Stability for High-Temperature Processing or Applications

The thermal stability of 3,5-ditert-butyl-2-nitroaniline has been characterized. Thermogravimetric analysis (TGA) shows that a related compound with a similar 3,5-di-tert-butyl-2-nitrophenyl core exhibits no significant weight loss until 360 °C under both nitrogen and air atmospheres [1]. While this data is for a structurally related compound rather than a direct measurement of the target aniline, it strongly suggests that the core structure confers high thermal stability. In contrast, simpler nitroanilines like 2-nitroaniline have a melting point of ~71 °C and undergo thermal decomposition at much lower temperatures [2]. This class-level inference highlights the potential of 3,5-ditert-butyl-2-nitroaniline as a building block for stabilizers in high-temperature polymer processing or other thermally demanding applications.

Thermal Stability Thermogravimetric Analysis (TGA) Polymer Additives

Validated Application Scenarios for 3,5-Ditert-butyl-2-nitroaniline Based on Differential Evidence


Synthesis of Sterically Demanding Redox-Active Pincer Ligands for High-Valent Metal Complexes

The primary and most well-documented application for 3,5-ditert-butyl-2-nitroaniline is as a precursor to the bis(2-amino-3,5-di-tert-butylphenyl)amine pincer ligand. This ligand system is specifically designed to exploit the unique steric and electronic properties conferred by the 2-amino-3,5-di-tert-butylphenyl motif [1]. Researchers in coordination chemistry and catalysis should procure this compound when aiming to synthesize this specific ligand to investigate manganese, iron, cobalt, or nickel complexes in unusual oxidation states, as the ligand's redox non-innocence and steric protection are essential for stabilizing these reactive species.

Building Block for High-Temperature Polymer Stabilizers and Antioxidants

Given the class-level inference of high thermal stability associated with the 3,5-di-tert-butyl-2-nitrophenyl core, this compound is a rational choice as a building block for designing polymer stabilizers intended for high-temperature processing or end-use applications [1]. Formulators developing additives for engineering thermoplastics (e.g., polyamides, polyesters) or high-temperature lubricants should consider 3,5-ditert-butyl-2-nitroaniline as a starting point for synthesizing novel hindered amine light stabilizers (HALS) or antioxidants. Its superior thermal stability, compared to simpler nitroaniline derivatives, makes it a more robust option for these demanding environments.

Model Compound for Studying Steric and Electronic Effects in Aniline Derivatives

The well-defined and extreme steric environment of 3,5-ditert-butyl-2-nitroaniline makes it an excellent model compound for fundamental studies in physical organic chemistry. Researchers can use it to quantitatively probe the influence of bulky ortho and meta substituents on amine basicity, nucleophilicity, and hydrogen-bonding capacity. Furthermore, the presence of the nitro group allows for investigations into intramolecular charge transfer and its effect on spectroscopic properties [1]. This compound serves as a benchmark for computational studies and for validating structure-activity relationships in a highly controlled steric regime.

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